molecular formula C12H19NO3 B2398728 N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde CAS No. 1335031-73-6

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde

Cat. No. B2398728
CAS RN: 1335031-73-6
M. Wt: 225.288
InChI Key: IQADRLITYVWXBL-NXEZZACHSA-N
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Description

“N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde” is a compound that contains a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a protecting group used in organic synthesis, particularly for the protection of amines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids involves the reaction with a base and the anhydride Boc2O . This process can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . In the case of diamines, when treated with 1 equivalent of (Boc)2O, mono-N-Boc-protected diamines are formed, and with 2–2.5 equivalents of (Boc)2O, rapid formation of di-Boc derivatives occurs .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde is not well understood. However, studies have shown that this compound can act as an electrophile in organic reactions, making it a useful building block in the synthesis of complex molecules.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. This makes it a promising candidate for use in the development of new drugs and materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde in lab experiments is its versatility as a building block. This compound can be used in the synthesis of a wide range of complex molecules, making it a valuable tool for researchers. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde. One potential area of research is the development of new catalysts for organic reactions using this compound. Additionally, there is potential for the development of new materials for use in electronic devices. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs.

Synthesis Methods

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde can be synthesized using a multistep process. The first step involves the synthesis of 2-(tert-butoxycarbonylamino)cyclohexanone, which is then converted to this compound using a series of chemical reactions. This synthesis method has been optimized to produce high yields of the compound, making it a cost-effective method for large-scale production.

Scientific Research Applications

N-Boc-(+/-)-cis-6-amino-cyclo-hex-3-ene-1-carbaldehyde has found applications in various fields of scientific research. It is commonly used as a building block in the synthesis of complex molecules such as natural products, pharmaceuticals, and agrochemicals. This compound has also been used in the development of new catalysts for organic reactions. Additionally, this compound has shown promising results in the development of new materials for use in electronic devices.

Safety and Hazards

The safety data sheet for a similar compound, N-Boc-aniline, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling .

properties

IUPAC Name

tert-butyl N-[(1R,6S)-6-formylcyclohex-3-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-5,8-10H,6-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQADRLITYVWXBL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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